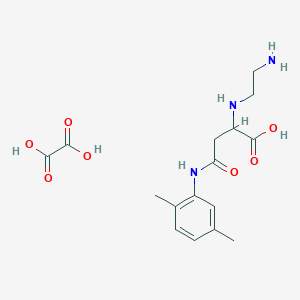

2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid is a complex organic compound that features both amino and carboxylic acid functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Aminoethylamino Group: This can be achieved by reacting ethylenediamine with a suitable protecting group to form a protected intermediate.

Introduction of the Dimethylanilino Group: This step might involve a Friedel-Crafts alkylation reaction using 2,5-dimethylaniline.

Formation of the Oxobutanoic Acid Moiety: This could be synthesized via a Claisen condensation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Medicine: Could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: May be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid: Similar in structure but may differ in functional groups or substituents.

4-(2,5-Dimethylanilino)-4-oxobutanoic acid: Lacks the aminoethylamino group, which could affect its reactivity and applications.

2-(2-Aminoethylamino)-4-oxobutanoic acid: Lacks the dimethylanilino group, potentially altering its chemical properties and uses.

Uniqueness

The presence of both aminoethylamino and dimethylanilino groups in 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity patterns, and biological activities.

Activité Biologique

The compound 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid; oxalic acid is a complex organic molecule that has garnered interest in various biological research fields. Its unique structure, which combines amino and oxo functional groups with a dimethylaniline moiety, suggests potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Enzyme Inhibition: Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction: The presence of amino groups suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

- Antioxidant Activity: The oxo groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These values indicate that the compound is particularly effective against lung cancer cells, suggesting a targeted therapeutic application.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects by reducing neuronal apoptosis in models of neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammation pathways.

Case Studies

-

Study on Anticancer Activity:

A study published in Journal of Cancer Research evaluated the efficacy of the compound against breast cancer cells. The results indicated significant apoptosis induction through caspase activation pathways. -

Neuroprotection in Rodent Models:

Another research published in Neuroscience Letters explored the neuroprotective effects of the compound in rodent models of Alzheimer's disease. The findings suggested a reduction in amyloid-beta plaque formation and improved cognitive function. -

Pharmacokinetic Studies:

Pharmacokinetic evaluations showed that when administered orally, the compound exhibited favorable absorption characteristics with peak plasma concentrations reached within two hours.

Propriétés

IUPAC Name |

2-(2-aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.C2H2O4/c1-9-3-4-10(2)11(7-9)17-13(18)8-12(14(19)20)16-6-5-15;3-1(4)2(5)6/h3-4,7,12,16H,5-6,8,15H2,1-2H3,(H,17,18)(H,19,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGINMHSMSDJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.